Synthesis and characterization of 6-Quinolinol, 7-(1-methylethyl)-
Synthesis and characterization of 6-Quinolinol, 7-(1-methylethyl)-
This guide details the synthesis and characterization of 7-isopropyl-6-quinolinol (also known as 7-isopropylquinolin-6-ol).[1] This molecule represents a specific structural isomer of the isopropyl-substituted hydroxyquinolines, often utilized as a bidentate ligand in coordination chemistry or as a scaffold in medicinal chemistry.[1]
Executive Summary
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Target Molecule: 6-Quinolinol, 7-(1-methylethyl)-[1]
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CAS Registry: 32185-39-6 (Generic isomer class) / Specific isomer often requires de novo synthesis.[1]
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Core Challenge: Controlling regioselectivity during the quinoline ring formation to ensure the isopropyl group resides at position 7 rather than position 5.
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Primary Methodology: A modified Skraup Cyclization utilizing 4-amino-3-isopropylphenol as the regiodetermining precursor.[1]
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Validation: 1H NMR analysis distinguishing between para-coupling (7-isomer) and ortho-coupling (5-isomer) of the benzenoid protons.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize 7-isopropyl-6-quinolinol, we must select a precursor that pre-installs the hydroxyl and isopropyl groups in the correct relative orientation.[1] The Skraup synthesis constructs the pyridine ring (positions 1, 2, 3, 4) onto an existing aniline derivative.
The Regiochemistry Logic:
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The "OH" Position: To obtain a 6-quinolinol , the starting aniline must have a hydroxyl group para to the amine (a 4-aminophenol derivative).
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The "Isopropyl" Position: To obtain a 7-isopropyl substituent, the isopropyl group must be meta to the amine in the starting material.
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Cyclization Control: In a 3-substituted aniline (meta-substituted), Skraup cyclization can occur at two ortho positions:
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Position 2 (Hindered): Between the amine and the isopropyl group. Cyclization here yields the 8-isopropyl isomer.[1] (Sterically disfavored).
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Position 6 (Unhindered): Adjacent to a hydrogen. Cyclization here is sterically favored and yields the 7-isopropyl isomer .
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Figure 1: Retrosynthetic logic flow. The selection of the 3,4-disubstituted aniline directs the cyclization to the unhindered ortho-carbon, securing the 7-position.[1]
Part 2: Synthesis Protocol
Phase 1: Precursor Preparation (If not purchased commercially)
Commercially available as CAS 82774-61-6.[1] If unavailable, synthesize via nitrosation.[1]
Rationale: Direct nitration of 3-isopropylphenol often yields a mixture of ortho/para isomers.[1] Nitrosation is highly selective for the electron-rich para position (C4), avoiding the steric bulk of the meta-isopropyl group.[1]
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Nitrosation:
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Reduction:
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Dissolve the wet nitroso solid in 10% NaOH.
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Add Sodium Dithionite (Na₂S₂O₄) (2.5 eq) in portions until the solution turns from dark brown/green to pale yellow/colorless.
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Neutralize with acetic acid to precipitate 4-amino-3-isopropylphenol .[1]
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Recrystallize from ethanol/water. Yield Target: >70%.
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Phase 2: The Modified Skraup Cyclization
Safety Note: This reaction generates acrolein (toxic lachrymator) in situ and can be violently exothermic. Use a fume hood and a blast shield.[1]
Reagents:
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4-Amino-3-isopropylphenol (10.0 g, 66 mmol)[1]
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Glycerol (20.0 g, 217 mmol) – Source of carbons C2, C3, C4.
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Sulfuric Acid (conc.[3] H₂SO₄, 15 mL) – Dehydrating agent & catalyst.
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Sodium m-Nitrobenzenesulfonate (7.5 g) or Nitrobenzene (5 mL) – Oxidant.[1]
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Ferrous Sulfate (FeSO₄[3][4]·7H₂O, 0.5 g) – Moderator to prevent "runaway" exotherms.
Step-by-Step Protocol:
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Setup: In a 250 mL round-bottom flask equipped with a Claisen adapter, reflux condenser, and mechanical stirrer (magnetic stirring often fails due to viscosity), combine the aminophenol , oxidant , glycerol , and ferrous sulfate .
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Acid Addition: Cool the mixture in an ice bath. Add conc. H₂SO₄ dropwise with vigorous stirring. The mixture will become a thick paste.
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Controlled Heating:
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Transfer to an oil bath.[3] Heat slowly to 100 °C .
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Critical Observation: Watch for the "onset" point (usually ~110–120 °C) where the reaction becomes exothermic. If the mixture begins to boil spontaneously, remove the oil bath immediately until it subsides.
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Once stabilized, reflux at 135–140 °C for 4 hours.
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Workup:
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Cool to roughly 80 °C and pour the dark syrup into 500 mL ice-water .
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Basify to pH 8–9 using 50% NaOH or conc. NH₄OH . The crude quinolinol will precipitate as a dark brown solid or oil.
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Steam Distillation (Optional): If nitrobenzene was used, steam distill first to remove unreacted nitrobenzene. If sulfonate was used, skip this.
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Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL) . Dry organics over MgSO₄ and concentrate in vacuo.
Part 3: Purification & Characterization
The crude product may contain traces of the 5-isopropyl isomer (from cyclization at the hindered position) or polymerized tars.
Purification Protocol:
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Flash Chromatography:
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Stationary Phase: Silica Gel (230-400 mesh).
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Mobile Phase: Gradient of Dichloromethane : Methanol (98:2 → 95:5).
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Note: Quinolinols are polar. Pre-washing silica with 1% Triethylamine can reduce tailing.
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Recrystallization:
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Dissolve the chromatographed solid in minimum boiling Ethanol .
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Add hot water until slightly turbid. Cool slowly to 4 °C.
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Target Appearance: Off-white to pale beige needles.[1]
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Characterization Logic (Self-Validating): To confirm the 7-isopropyl structure over the 5-isopropyl isomer, analyze the aromatic region of the 1H NMR (Benzene ring protons H5 and H8).[1]
| Feature | Target: 7-Isopropyl-6-quinolinol | Impurity: 5-Isopropyl-6-quinolinol |
| Structure | H5 and H8 are para to each other.[1] | H7 and H8 are ortho to each other. |
| Coupling (J) | Singlets (or weak meta-coupling < 1 Hz). | Doublets (J ≈ 9.0 Hz). |
| Shift Logic | H5 (ortho to OH) is shielded (upfield). H8 (adj to N) is deshielded. | H7 and H8 show strong AB system roofing. |
Expected 1H NMR Data (DMSO-d6, 400 MHz):
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δ 8.65 (dd, 1H, H2): Characteristic pyridine ring proton (deshielded by N).
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δ 8.10 (d, 1H, H4): Pyridine ring.
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δ 7.85 (s, 1H, H8): Diagnostic Singlet. (Position 8 is isolated by the iPr at 7).
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δ 7.35 (dd, 1H, H3): Pyridine ring.
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δ 7.05 (s, 1H, H5): Diagnostic Singlet. (Position 5 is isolated by the OH at 6 and iPr at 7? No, 5 is adj to 6-OH and 4a-bridge.[1] 7-iPr blocks coupling to 8).
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δ 5.20 (br s, 1H, OH): Exchangeable.
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δ 3.30 (sept, 1H, CH of iPr): Methine proton.
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δ 1.25 (d, 6H, CH3 of iPr): Methyl groups.
Part 4: Scientific Visualization
Figure 2: Complete synthesis workflow emphasizing the critical path from precursor selection to NMR validation.
References
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Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1][4] Link[4]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Palmer, M. H. (1967). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold. (Mechanistic insight into Skraup regioselectivity).
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SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for general quinoline 1H NMR shifts). Link
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BenchChem. (2025).[3] Technical Data: 4-Amino-3-isopropylphenol.[1][2][5][6][7] (Precursor availability and properties).[8][9][10][11] Link
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- 1. US8227390B2 - Binder resin for friction material, binder resin composition for friction material, composite material for friction material containing the same, friction material and production method thereof - Google Patents [patents.google.com]
- 2. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. 873055-58-4|5-Amino-2,4-di-tert-butylphenol|BLD Pharm [bldpharm.com]
- 6. 80058-85-1|2,6-Diisopropyl-4-phenoxyaniline|BLD Pharm [bldpharm.com]
- 7. 2-Amino-4-isopropylphenol | 3280-68-0 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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